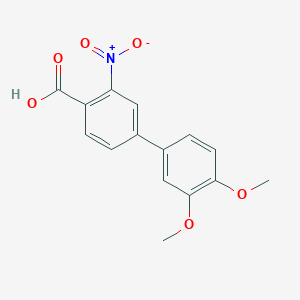
3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% (3,5-DHB) is an organic compound belonging to the phenolic acid family. It is a white crystalline solid with a melting point of 139-141°C and a molecular weight of 190.2 g/mol. 3,5-DHB has a variety of applications in the fields of scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% has a wide range of applications in the field of scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic rings, and as a ligand in coordination chemistry. It is also used as a building block in the synthesis of drugs and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, it has been shown to have antioxidant activity, which may be related to its ability to scavenge free radicals.
Biochemical and Physiological Effects
3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have anti-cancer effects in vitro, although further research is needed to confirm these effects in vivo. In addition, the compound has been shown to have hepatoprotective effects in animal models of liver injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easily available, and it is non-toxic and biodegradable. However, there are some limitations to its use. It is not very soluble in water, and its solubility in organic solvents is limited. In addition, its stability can be affected by light and heat.
Direcciones Futuras
The potential future directions of research into 3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% include further studies of its mechanism of action, its effects on human health, and its potential applications in drug development. In addition, further studies could be conducted to explore its use as a reagent in organic synthesis, and its potential as an antioxidant and anti-inflammatory agent. Finally, research could be conducted to explore the potential of 3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% as a building block for the synthesis of novel drugs and other biologically active compounds.
Métodos De Síntesis
3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% can be synthesized from the reaction of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride. This reaction is carried out in aqueous acetic acid, and the resulting compound is then purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-13-6-10(7-14(8-13)20-2)9-3-11(15(17)18)5-12(16)4-9/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILXWFUCAQSLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690862 |
Source


|
| Record name | 5-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258635-25-4 |
Source


|
| Record name | 5-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














